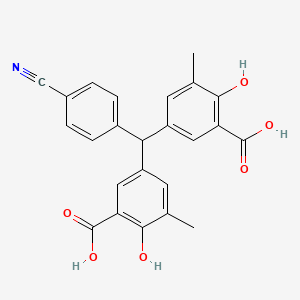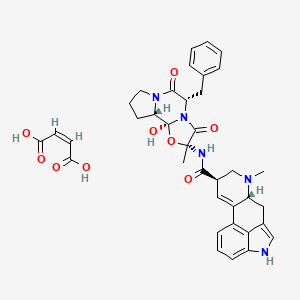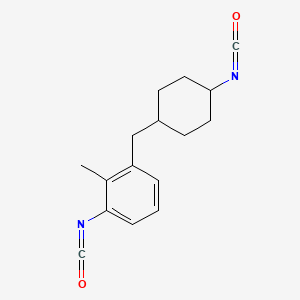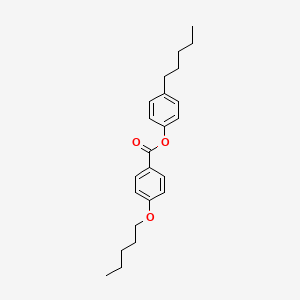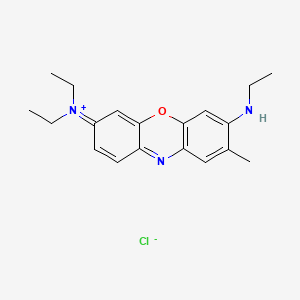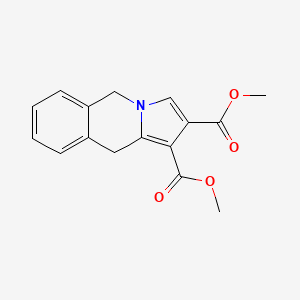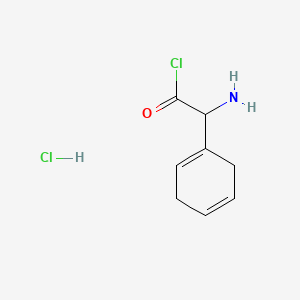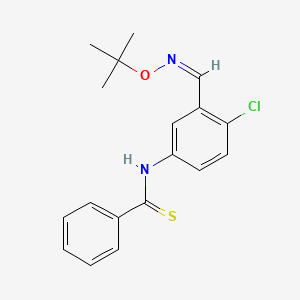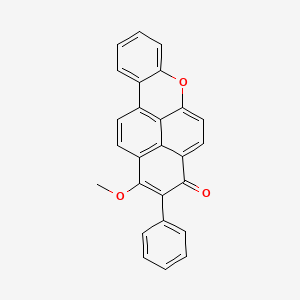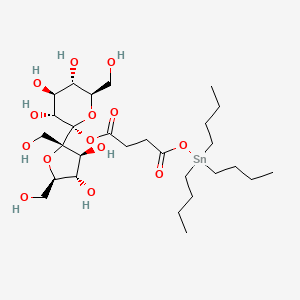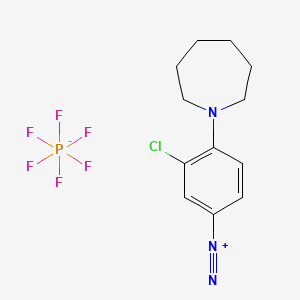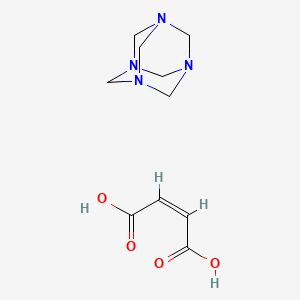
1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane maleate is a heterocyclic organic compound with a cage-like structure. It is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane maleate can be synthesized through the reaction of formaldehyde and ammonia under controlled conditions. The reaction typically involves heating the reactants in an aqueous solution, followed by crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but with optimized conditions for higher yield and purity. This includes precise control of temperature, pH, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane maleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain reactions.
Biology: Employed in the study of enzyme mechanisms and as a model compound for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers, resins, and as a curing agent for certain materials
Mechanism of Action
The mechanism of action of 1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane maleate involves its interaction with molecular targets such as enzymes and receptors. It can form stable complexes with metal ions, which can inhibit or activate certain biochemical pathways. The compound’s cage-like structure allows it to encapsulate small molecules, making it useful in drug delivery and catalysis .
Comparison with Similar Compounds
Similar Compounds
Hexamethylenetetramine: Similar cage-like structure, used in similar applications but with different reactivity.
Methenamine: Used as a urinary antiseptic, shares structural similarities but differs in its biological activity.
Urotropine: Another compound with a similar structure, used in the production of resins and as a stabilizer
Uniqueness
1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane maleate is unique due to its specific maleate salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in applications requiring high stability and solubility .
Properties
CAS No. |
58713-24-9 |
|---|---|
Molecular Formula |
C10H16N4O4 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H12N4.C4H4O4/c1-7-2-9-4-8(1)5-10(3-7)6-9;5-3(6)1-2-4(7)8/h1-6H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
YQDZXFXPCUGZCE-BTJKTKAUSA-N |
Isomeric SMILES |
C1N2CN3CN1CN(C2)C3.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


